4-Methylterbinafine
Overview
Description
4-Methylterbinafine is a synthetic allylamine antifungal compound. It is structurally related to terbinafine, a well-known antifungal agent. The compound is characterized by its molecular formula C22H27N and is known for its efficacy in treating various fungal infections .
Mechanism of Action
Target of Action
The primary target of 4-Methylterbinafine, also known as Terbinafine Impurity D, is the fungal enzyme squalene monooxygenase . This enzyme plays a crucial role in the synthesis of ergosterol, a key component of the fungal cell wall .
Mode of Action
This compound interacts with its target, squalene monooxygenase, by inhibiting its function . This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a critical step in the synthesis of ergosterol . The disruption of ergosterol synthesis leads to a deficiency in ergosterol within the fungal cell membrane, which results in fungal cell death .
Biochemical Pathways
The action of this compound affects the ergosterol synthesis pathway . By inhibiting squalene monooxygenase, this compound disrupts the conversion of squalene to 2,3-oxydosqualene, leading to a decrease in ergosterol production . This disruption affects the integrity of the fungal cell wall, leading to cell death .
Pharmacokinetics
It is known that the compound is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these factors, potentially impacting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell wall. By inhibiting the synthesis of ergosterol, a key component of the fungal cell wall, this compound compromises the integrity of the cell wall, leading to fungal cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilic nature suggests that it may accumulate more readily in environments with higher lipid content, such as skin and fatty tissues . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
4-Methylterbinafine plays a significant role in biochemical reactions, particularly in the inhibition of fungal squalene epoxidase, an enzyme crucial for ergosterol synthesis in fungal cell membranes . This inhibition disrupts the synthesis of ergosterol, leading to the accumulation of squalene and subsequent fungal cell death. The compound interacts with various biomolecules, including enzymes like squalene epoxidase, and proteins involved in the ergosterol biosynthesis pathway .
Cellular Effects
This compound affects various cell types and cellular processes. It primarily targets fungal cells, leading to the disruption of cell membrane integrity and function . This compound influences cell signaling pathways by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. Additionally, this compound can affect gene expression related to ergosterol biosynthesis and cellular metabolism, leading to altered cellular functions and eventual cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of squalene epoxidase, which is essential for converting squalene to lanosterol in the ergosterol biosynthesis pathway . By binding to this enzyme, this compound prevents the formation of ergosterol, leading to the accumulation of toxic levels of squalene within the fungal cell. This disruption in ergosterol synthesis compromises the integrity of the fungal cell membrane, resulting in cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of ergosterol synthesis and persistent disruption of fungal cell membranes . In vivo studies indicate that the compound’s effects on cellular function can be long-lasting, with potential implications for chronic antifungal therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits fungal growth without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and alterations in metabolic processes . Threshold effects have been observed, where low doses are sufficient to inhibit fungal growth, but higher doses are required to achieve complete eradication of fungal infections .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation in the liver . The compound undergoes extensive metabolism, resulting in various metabolites, including N-desmethylterbinafine, hydroxyterbinafine, and carboxyterbinafine . These metabolites are excreted in the urine and play a role in the overall pharmacokinetic profile of this compound . The interaction with liver enzymes and cofactors is crucial for its metabolism and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound is highly lipophilic, allowing it to accumulate in fatty tissues, skin, and nails . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . This distribution pattern is essential for its antifungal efficacy and potential side effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the endoplasmic reticulum and cell membranes, where it exerts its inhibitory effects on squalene epoxidase . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This precise localization is crucial for its function and effectiveness in disrupting fungal cell membrane synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylterbinafine involves several steps, starting from the appropriate naphthalene derivative. The key steps include:
Formation of the Allylamine: This involves the reaction of the alkylated naphthalene with an appropriate allylamine derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce any unsaturated bonds.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methylterbinafine undergoes several types of chemical reactions, including:
Oxidation: This can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Various substituents can be introduced to the naphthalene ring or the allylamine chain.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the molecule .
Scientific Research Applications
4-Methylterbinafine has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new antifungal agents.
Biology: Studied for its effects on fungal cell walls and its potential to inhibit fungal growth.
Medicine: Investigated for its therapeutic potential in treating fungal infections, particularly those resistant to other antifungal agents.
Industry: Utilized in the formulation of antifungal creams and ointments
Comparison with Similar Compounds
Terbinafine: The parent compound, widely used as an antifungal agent.
β-Terbinafine: A structural isomer with similar antifungal properties.
Z-Terbinafine: Another isomer that may form as a decomposition product.
Uniqueness: 4-Methylterbinafine is unique due to the presence of the methyl group on the naphthalene ring, which can influence its pharmacokinetic properties and efficacy. This structural modification can potentially enhance its antifungal activity and reduce resistance compared to other similar compounds .
Properties
IUPAC Name |
(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4/h6-8,10-14H,16-17H2,1-5H3/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWRMSGOBQMKBI-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151222-50-3 | |
Record name | 4-Methylterbinafine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151222503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHYLTERBINAFINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JMB1FFJ85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The presence of 4-methylterbinafine is significant in pharmaceutical analysis because it represents an impurity that could potentially impact the safety and efficacy of terbinafine-containing products. Even in small amounts, impurities can alter a drug's stability, bioavailability, and even contribute to unexpected side effects. The research emphasizes the development of highly sensitive analytical techniques, like the UHPLC-DAD method, to accurately detect and quantify this compound and other impurities. This meticulous analysis is crucial for ensuring the quality, safety, and efficacy of terbinafine formulations during drug development and manufacturing. []
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